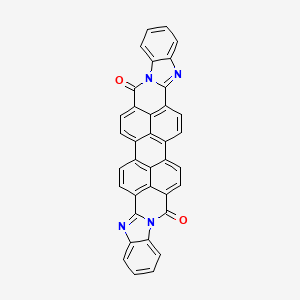

Perylenebisimide with extended PI system

Description

Contextual Significance in Organic Conjugated Materials Research

Perylenebisimides (PBIs) are a prominent class of polycyclic aromatic hydrocarbons that have garnered significant attention over the last decade due to their exceptional photostability, strong electron-accepting nature, and versatile photochemical properties. rsc.orgscilit.com These characteristics make them highly attractive for a wide range of applications, including organic field-effect transistors (OFETs), photovoltaics, and fluorescent sensors. researchgate.netrsc.org In the broader context of organic conjugated materials research, PBIs serve as fundamental building blocks. Their rigid, planar core allows for strong π-π stacking, which is crucial for efficient charge transport. mdpi.com However, the intrinsic properties of the basic PBI skeleton can be limiting. The extension of the π-system of the PBI core has emerged as a powerful strategy to modulate their electronic and optical properties, thereby expanding their applicability. rsc.org

Evolution and Rationale for π-System Extension in Perylenebisimides

The drive to extend the π-system of perylenebisimides stems from the need to fine-tune their optoelectronic properties for specific applications. The fundamental PBI structure possesses a strong absorption in the visible region, but extending the conjugation can shift this absorption to longer wavelengths, including the near-infrared (NIR) region. This is particularly advantageous for applications such as NIR detectors and photothermal therapy.

The rationale behind π-extension is rooted in the principles of molecular orbital theory. By increasing the size of the conjugated system, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This HOMO-LUMO gap dictates the energy of light absorption and emission. A smaller gap results in a bathochromic (red) shift in the absorption and fluorescence spectra.

Early efforts to modify PBI properties focused on substitutions at the imide nitrogen positions. However, it was discovered that such modifications have little influence on the spectral absorption properties of the PBI core. mdpi.com This led researchers to explore modifications at the "bay" positions (1,6,7, and 12 positions) of the perylene (B46583) core. Functionalization at these positions induces a twist in the aromatic backbone, which can prevent the strong aggregation-induced fluorescence quenching often observed in planar PBIs. mdpi.com This core-twisting strategy, while effective, also paved the way for more direct π-extension approaches.

Structural Archetypes and Diversification Strategies for Extended PBIs

The diversification of PBI structures through π-system extension has been achieved through a variety of synthetic strategies, leading to a rich library of novel materials with tailored properties.

One of the primary strategies involves the annulation of aromatic rings onto the perylene core. For instance, the straightforward synthesis of ortho-π-extended PDI derivatives has been achieved through the regioselective heteroannulation of ortho-alkynyl-substituted PDIs with nucleophiles like sulfur, selenium, or primary amines. nih.gov This method allows for the fusion of thiophene, selenophene, and pyrrole (B145914) rings, respectively, onto the PBI framework, effectively enlarging the π-conjugation. nih.gov

Another innovative approach is the synthesis of bent PBI derivatives . This has been accomplished through a double-sulfur-extrusion reaction from sulfur-containing V-shaped precursors. acs.org This method induces significant curvature in the otherwise planar PBI core, creating unique structural and photophysical properties. acs.org Such nonplanar structures are of great interest for creating advanced organic electronic materials. acs.org

Furthermore, the creation of bis-PDI macrocycles represents a sophisticated strategy for extending π-π interactions. acs.org In these structures, two PDI units are strapped together, providing accessible π-surfaces on both the interior and exterior of the macrocycle for enhanced intra- and intermolecular π-π interactions. acs.org

The functionalization of the bay area with various substituents also plays a crucial role in diversification. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the extended PBI system. rsc.org For example, sequential phenoxy substitution has been shown to have a clear effect on both the HOMO and LUMO energy levels. acs.org

These diversification strategies are summarized in the table below:

| Diversification Strategy | Description | Key Outcome | Reference |

| Heteroannulation | Fusion of heterocyclic rings (e.g., thiophene, pyrrole) to the PBI core. | Enlarged π-conjugation and tunable opto-electrochemical properties. | nih.gov |

| Sulfur Extrusion | Creation of bent PBI structures from sulfur-containing precursors. | Introduction of curvature, altering structural and photophysical properties. | acs.org |

| Macrocyclization | Strapping two PDI units together to form a bis-PDI macrocycle. | Enhanced intra- and intermolecular π-π interactions. | acs.org |

| Bay Area Functionalization | Introduction of various substituents at the bay positions of the PBI core. | Fine-tuning of HOMO/LUMO energy levels and electronic properties. | rsc.orgacs.org |

Overview of Research Trajectories and Key Academic Challenges

Current research on extended PBIs is focused on several key trajectories. A major area of interest is the development of novel synthetic methodologies to access more complex and precisely functionalized PBI architectures. rsc.org This includes the synthesis of isomerically pure 1,7-disubstituted PBIs, which remains a significant challenge. rsc.org

Another important research direction is the exploration of the self-assembly of extended PBIs into well-defined nanostructures. The ability to control the aggregation of these molecules is critical for optimizing the performance of organic electronic devices. acs.orgacs.org For example, controlling the pH of solutions before gelation can lead to different hydrogel morphologies with distinct mechanical and optical properties. nih.gov

The application of extended PBIs as n-type semiconductors in organic electronics continues to be a major focus. acs.org Researchers are working to optimize their deposition on flexible substrates and improve their long-term ambient stability. acs.org The development of highly twisted PBI derivatives, such as tetrachloro-substituted PBIs, has shown promise for achieving high charge carrier mobilities. capes.gov.br

Despite significant progress, several academic challenges remain. The synthesis of complex, multi-substituted PBIs with high regioselectivity and in good yields is often difficult and time-consuming. rsc.org Understanding and controlling the intricate interplay between molecular structure, solid-state packing, and device performance is another major hurdle. Furthermore, the rational design of extended PBIs with predictable and optimized properties for specific applications requires a deeper understanding of their structure-property relationships, often aided by theoretical calculations. rsc.org The development of efficient and scalable purification methods for these often sparingly soluble compounds is also a practical challenge that needs to be addressed for their future technological implementation. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.024,32.026,31.034,38]tetraconta-1(36),2,4,6,8,10,12,16,18,20(37),21,23(38),24,26,28,30,34,39-octadecaene-15,33-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H16N4O2/c41-35-23-15-11-19-18-10-14-22-32-24(36(42)40-28-8-4-2-6-26(28)38-34(22)40)16-12-20(30(18)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXXSKARMYGQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C7C(=CC=C8C7=C(C=C6)C9=NC1=CC=CC=C1N9C8=O)C1=C5C4=C3C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801146683 | |

| Record name | N,N′-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55034-79-2 | |

| Record name | N,N′-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55034-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N′-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precision Molecular Engineering of Extended Pbis

Core Expansion and Annulation Strategies

Expanding the PBI core directly alters its fundamental electronic structure, typically leading to significant shifts in absorption and emission spectra. This is achieved by building additional rings onto the perylene (B46583) framework through various cyclization and annulation reactions.

Intramolecular reactions that form new C-C bonds are a powerful tool for creating extended and conformationally rigid PBI structures. Palladium-catalyzed intramolecular coupling reactions, for instance, have been used to synthesize curved perylene diimides fused with seven-membered rings. researchgate.net This approach utilizes a regioselective bay-functionalization method followed by a C-H/C-Br coupling reaction to induce curvature and expand the π-conjugation while maintaining the intrinsic properties of the PDI parent molecule. researchgate.net

Furthermore, cyclization can be employed to create complex macrocyclic structures. By exploiting the connectivity of twisted PBIs, dynamic bis-PBI macrocycles can be synthesized through a [2+2] macrocyclization reaction. researchgate.net In these systems, homochiral intramolecular π-π stacking interactions anchor the twisted PBI units, dramatically extending the half-lives of the resulting enantiomers from minutes to days in solution. researchgate.net

The incorporation of heteroatoms such as nitrogen, carbon, or sulfur directly into the aromatic core of PBIs offers a route to profoundly modify their electronic properties.

Nitrogen Insertion: A facile synthetic route to π-extended, nitrogen-containing polycyclic aromatic hydrocarbons (PAHs) can be achieved starting from perylene bisimides. oup.com This method involves an iridium-catalyzed direct borylation, followed by a Suzuki-Miyaura cross-coupling and an acid-condensation sequence to produce π-extended fluorubins. oup.com The introduction of nitrogen atoms into the PAH framework induces significant changes in physical properties due to the electronegative and π-electron donating characteristics of nitrogen. oup.com These nitrogen-doped PAHs exhibit electron-deficient characteristics, making them suitable for applications in n-type semiconducting devices. oup.comacs.org

Sulfur Insertion: A notable method for core modification involves the synthesis of bent PBI derivatives through a double-sulfur-extrusion reaction. nih.govacs.org In this strategy, sulfur-containing V-shaped precursors are synthesized and then subjected to photoirradiation, which induces the extrusion of the sulfur atoms and the formation of an internal alkyl tether, forcing the PBI core to bend. nih.govnih.gov The degree of curvature can be controlled by the length of the alkyl tether. acs.org This bending leads to a red shift in the absorption and emission spectra while maintaining high fluorescence quantum yields. nih.govnih.gov Another approach involves a one-step palladium-catalyzed reaction of tetrachloro-PBI to create S-heterocyclic annelated PBIs. rsc.org

| Precursor Type | Reaction Method | Resulting Structure | Key Feature |

| Perylene bisimide | Iridium-catalyzed borylation, Suzuki-Miyaura coupling, acid condensation | π-Extended Fluorubin (N-doped PAH) | Nitrogen insertion into core oup.com |

| Alkyl-tethered disulfoxide PBI | Photoinduced double-sulfur-extrusion | Bent PBIphane | Core curvature nih.govacs.org |

| Tetrachloro-PBI | Palladium-catalyzed annulation | S-heterocyclic annelated PBI | Sulfur ring fusion rsc.org |

The cascade dehydrative π-extension (DPEX) is a powerful domino process for synthesizing extended polycyclic aromatic hydrocarbons. This technique utilizes aryl aldehydes as starting materials, where stepwise annulations activate substituents that were previously dormant. nih.gov Specifically, two- and four-fold cyclizations of 3-aryl-biphenyl-2,2'-dicarbaldehydes provide a rapid pathway to unsymmetrical perylenes and complex terrylene derivatives, respectively. nih.gov This methodology complements and significantly expands the scope of synthetic routes toward large, fused acenes and related PAHs. nih.gov

Peripheral Functionalization and Substituent Effects

Attaching functional groups to the periphery of the PBI core—either at the bay-area (1,6,7,12-positions) or the imide nitrogen positions—is a versatile strategy for fine-tuning molecular properties. This approach modulates solubility, intermolecular interactions, and electronic characteristics without fundamentally altering the core structure.

Functionalization at the bay-area of the PBI core is a widely used strategy to modulate the optical and electronic properties of the dye. The introduction of even moderately sized substituents at these positions induces steric strain, causing the planar perylene core to twist. researchgate.net This distortion has a significant impact on the intermolecular π-π stacking interactions, which can be leveraged to control aggregation in both solution and the solid state. researchgate.net

A highly effective and versatile methodology for controlled functionalization relies on sequential nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov This strategy begins with a 1,6,7,12-tetrachloro-perylene monoimide diester intermediate. nih.gov The imide group activates the adjacent 7- and 12-bay positions, making them significantly more reactive to nucleophilic substitution than the 1- and 6-positions. acs.orgnih.gov This reactivity difference allows for highly regiospecific mono- or di-substitution at the 7- and 12-positions. nih.govnih.gov Following this, the diester can be converted into a second, different imide group, which then activates the remaining 1- and 6-positions for a subsequent substitution reaction. This powerful technique enables the synthesis of PBIs with up to five different substituents attached to the core with excellent control over the final functionalization pattern. nih.gov

The electronic nature of the bay substituents profoundly influences the PBI's properties. Sequential substitution with electron-donating phenoxy groups systematically raises the HOMO/LUMO energy levels, which can be used to achieve controlled fluorescence "on-off" switching. acs.orgnih.gov

| Compound Type | Bay Substituents | First Reduction Potential (V) | Effect of Substitution |

| Tetrachloro-perylene monoimide diester | 4x Cl | -0.95 | Highly electron-deficient core acs.org |

| Mono-phenoxy substituted | 1x Phenoxy, 3x Cl | -1.13 | Decreased electron deficiency acs.org |

| Di-phenoxy substituted | 2x Phenoxy, 2x Cl | -1.24 | Further decrease in electron deficiency acs.org |

Other synthetic methods for bay functionalization include Suzuki cross-coupling reactions to introduce various aryl substituents. researchgate.net

Unlike bay-area substitution, functionalizing the imide nitrogen positions has a minimal effect on the intrinsic optical and electronic properties of the PBI chromophore. dergipark.org.trrsc.org Instead, the primary role of imide substituents is to control solubility and to direct supramolecular self-assembly through steric and specific interactions. dergipark.org.trrsc.org

The choice of imide substituent is critical for achieving solubility in desired media. Long or branched alkyl chains are typically used to improve solubility in organic solvents, while ionizable groups like amino acids or oligo(ethylene oxide) chains render the PBIs water-soluble. rsc.org The self-assembly of these water-soluble PBIs can often be controlled by external stimuli, such as pH. For PBIs functionalized with amino acids, lowering the pH neutralizes the terminal carboxylate groups, reducing electrostatic repulsion and promoting the growth of aggregates, which can lead to hydrogel formation. rsc.org

The steric bulk of the imide substituent also plays a key role in solid-state properties by preventing aggregation-caused quenching (ACQ) of fluorescence. worktribe.com For example, a bulky 2,6-diisopropylphenyl group provides more effective steric protection to the PBI core than a smaller 2-ethylhexyl group, leading to superior fluorescence quantum yields in the film phase. worktribe.com Furthermore, imide positions can be functionalized with ligands, such as terpyridine, to drive coordination-based self-assembly with metal ions, yielding a variety of supramolecular structures. nih.gov

| Imide Substituent | Key Function | Resulting Property |

| Long/branched alkyl chains | Improve organo-solubility | Formation of organogels rsc.org |

| Amino acids | Confer water solubility, pH-responsive | pH-triggered hydrogelation rsc.org |

| 2,6-diisopropylphenyl (bulky) | Steric shielding | Resistance to aggregation-caused quenching worktribe.com |

| Terpyridine | Metal coordination site | Coordination-driven self-assembly nih.gov |

Ortho-π-Extension and Side-Chain Engineeringrsc.orgrsc.org

The precise tailoring of the electronic and physical properties of perylenebisimides (PBIs) with extended π-systems is critically dependent on advanced synthetic strategies, particularly ortho-π-extension and side-chain engineering. These methodologies allow for fine-tuning of the molecular architecture to achieve desired functionalities.

Ortho-π-extension involves the annulation of carbo- and heterocyclic units at the ortho-positions (2,5,8,11-positions) of the perylene core. This structural modification leads to a significant bathochromic shift in the absorption and emission spectra of the PBI derivatives. nih.gov A range of ortho-π-extended PDI derivatives can be synthesized in good yields through highly regioselective heteroannulations of ortho-alkynyl-substituted PDI derivatives with various nucleophiles. acs.org For instance, reacting ortho-alkynyl-substituted PDIs with sulfur, selenium, or nitrogen nucleophiles yields thiophene-, selenophene-, and pyrrole-fused PDIs, respectively. acs.org This effective π-conjugation enlargement, often combined with a distortion of the perylene core, allows for the tuning of the material's physical properties. acs.org One-pot annulation of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) onto the PDI core has also been demonstrated as a successful strategy for ortho-π-extension. nih.gov Furthermore, a metal-free annulation at both the ortho- and bay-positions of a PBI has been achieved in a single step, resulting in a distorted framework with intense near-infrared (NIR) absorption up to 950 nm. researchgate.netacs.org

Side-chain engineering, the modification of substituents at the imide nitrogen atoms, is a powerful tool for controlling the solubility, aggregation behavior, and ultimately, the performance of PBI-based materials. The introduction of bulky or flexible side chains can prevent the strong π–π stacking that often leads to aggregation-caused quenching (ACQ) of fluorescence. A notable strategy is "steric engineering," where large groups are incorporated into the side chains to increase the intermolecular distance between the PBI cores. For example, incorporating bulky, cyclic β-cyclodextrin at the side chains of a perylene diimide increased the intermolecular distance from 3.32 Å to 5.21 Å, which significantly enhanced the electrochemiluminescence (ECL) efficiency by mitigating nonradiative relaxation pathways. nih.govscilit.comacs.org Similarly, appending various alkyl-based heteroatom and waxy infused sidechains to the pyrrolic N-position of N-annulated PDIs has been shown to be a facile method for functional diversification. rsc.org The choice of side chains can dramatically influence the self-assembly mechanism, for instance, dictating whether J-type (red-shifted absorption) or H-type (blue-shifted absorption) aggregates are formed. nih.gov

Table 1: Examples of Ortho-π-Extended and Side-Chain Engineered PBIs

| Compound Type | Modification Strategy | Key Research Finding | Reported Property |

|---|---|---|---|

| PDI-IPD / PDI-IPZ | Ortho-π-extension with imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine | One-pot annulation leads to π-extended systems. nih.gov | Pronounced bathochromic shifts in absorption and emission compared to the parent PDI. nih.gov |

| Thiophene-, selenophene-, and pyrrole-fused PDIs | Regioselective heteroannulation of ortho-alkynyl-substituted PDIs | Effective π-conjugation enlargement combined with core distortion. acs.org | Tunable opto-electrochemical properties. acs.org |

| DBU-fused PBI | Metal-free ortho/bay annulation | Creates a distorted PBI framework. researchgate.net | Intense near-infrared absorption up to 950 nm. researchgate.netacs.org |

| Pe–CD aggregates | Side-chain engineering with β-cyclodextrin | Increases intermolecular distance around the perylene core. nih.govscilit.com | 5.8-fold enhancement in ECL efficiency compared to aggregates without cyclodextrin. nih.govscilit.com |

| N-annulated PDIs with various sidechains | Appending amino, urea (B33335), ammonium, etc., to the pyrrolic N-position | Facile functional diversification via SN2 chemistry. rsc.org | Modulated structure-property relationships (solubility, electronic properties). rsc.org |

Chirality Induction and Chiroptical Design Principlesrsc.orgrsc.orgscilit.comnih.govrsc.org

Inducing chirality in perylenebisimide systems is a key strategy for developing advanced functional materials with specific optical and self-assembly properties. Chirality in PBI-based materials can be generated through several distinct approaches. nih.gov

One common method is the introduction of chiral substituents, often derived from natural sources like amino acids, at the imide positions of the PBI core. nih.govresearchgate.net This point chirality can then be translated into helical chirality in PBI assemblies. For instance, a chiral bis-perylene diimide macrocycle, where point chirality was installed via amino acid-derived imide groups, demonstrated switchable chiroptical properties in solution. nih.gov The sign and amplitude of the chiroptical signal in this macrocycle could be tuned by solvent and molecular recognition stimuli. nih.gov

A second approach involves creating an inherently chiral PBI core by inducing a twisted, non-planar conformation. nih.gov Functionalization at the bay positions (1,6,7,12-positions) with bulky substituents causes steric hindrance that forces the perylene plane to twist, generating stable M (left-handed) and P (right-handed) atropisomers. bath.ac.uk For example, PBI dyes with interlocked aryl substituents in the bay area exhibit a large, fixed twist angle, leading to conformational chirality and high racemization barriers. acs.org These core-twisted PBIs can be separated into enantiopure atropisomers, which exhibit distinct circular dichroism (CD) and circularly polarized luminescence (CPL) signals. acs.org

A third strategy is the co-assembly of achiral PBIs with chiral guest molecules. nih.gov In this "sergeants-and-soldiers" approach, a small amount of a chiral molecule (the "sergeant") can direct the aggregation of a large number of achiral PBI molecules (the "soldiers") into a helical superstructure with a preferred handedness. For example, achiral PBI dyes functionalized with boronic acid moieties have been shown to form helical aggregates upon binding with chiral α-hydroxy carboxylates, inducing strong Cotton effects that can be used for enantiomeric excess determination. acs.org The strong electronic transitions of the PBI chromophore, combined with the staircase arrangement in supramolecular assemblies, often lead to intense exciton-coupled CD spectra. acs.org

The design of chiroptical PBIs is guided by understanding how molecular chirality translates to the supramolecular level. The self-assembly of chiral PBIs can lead to complex structures like helical columns. ucl.ac.uk For instance, the π-π self-assembly of a chirally locked bis-PDI macrocycle was found to favor homochiral face-to-face (H-type) dimerization initially, followed by the formation of heterochiral slipped-stack (J-type) dimers. acs.org This demonstrates that the chirality of a 1,7-disubstituted PDI can be a rational design element for creating specific H- and J-type self-assembled materials, which are important for tuning chiroptical and charge/energy transport properties. acs.orgresearchgate.net

Table 2: Chiral PBI Systems and their Chiroptical Properties

| Chiral System | Method of Chirality Induction | Chiroptical Property/Application | Key Finding |

|---|---|---|---|

| Bis-PDI macrocycle with amino acid-derived imides | Chiral substituents at imide positions | Switchable Circular Dichroism (CD) | Chiroptical signal can be tuned by solvent and molecular recognition. nih.gov |

| Tetra-aryl substituted PBIs | Core-twisting through bay-area substitution | Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) | Interlocked π-stacking leads to high racemization barriers and separable atropisomers. acs.org |

| PBI-boronic acid dyes with α-hydroxy carboxylates | Co-assembly with chiral guests | Induced Circular Dichroism (ICD) | Allows for enantiomeric excess determination of the chiral analyte. acs.org |

| Chirally locked bis-PDI macrocycle | Inherent core chirality and macrocyclization | Circularly Polarized Luminescence (CPL) in single crystals | Demonstrates concurrent H- and J-type aggregation, amplifying CPL. bath.ac.ukacs.orgresearchgate.net |

| N-annulated PBIs with chiral side chains | Chiral substituents | Transfer and amplification of asymmetry in supramolecular polymers | The distance between the PBI core and peripheral groups influences chiroptical properties and polymerization mechanism. nih.gov |

Control over Molecular Topology: Planar, Bent, and Non-Planar Architecturesrsc.orgscilit.comresearchgate.netnih.govnih.govnih.gov

The topology of the perylenebisimide core—whether it is planar, bent, or otherwise non-planar—profoundly influences its photophysical properties, solubility, and solid-state packing. While the parent PBI core is inherently planar, significant research has been devoted to synthesizing derivatives with controlled deviations from planarity to access novel material properties.

Planar Architectures: The archetypal PBI molecule possesses a flat, rigid aromatic core. This planarity facilitates strong π-π stacking interactions, which are crucial for charge transport in organic electronic devices. However, this same feature often leads to low solubility and aggregation-induced quenching of fluorescence. Control over stacking in planar PBIs is typically achieved by modifying the imide substituents, which can sterically hinder excessive aggregation without distorting the core's planarity. researchgate.net

Bent Architectures: Introducing a controlled curvature into the PBI backbone represents a sophisticated approach to molecular engineering. A notable strategy to create bent PBI derivatives involves a double-sulfur-extrusion reaction from sulfur-containing V-shaped precursors that are tethered by an internal alkyl chain. nih.govuni-konstanz.de This method effectively bends the inherently planar perylene structure. uni-konstanz.de X-ray diffraction studies have confirmed that the degree of curvature in these "PBIphanes" increases as the length of the alkyl tether decreases. nih.govuni-konstanz.de Interestingly, increasing the curvature leads to a red-shift in the absorption and emission spectra, while high fluorescence quantum yields are maintained. This is in contrast to many other non-planar PBIs where fluorescence is often quenched. The preservation of emission is attributed to the suppression of internal conversion in the excited state due to restricted dynamic motion. uni-konstanz.de

Non-Planar Architectures: The synthesis of non-planar PBIs is often achieved by inserting atoms or functional groups into the perylene core, which disrupts the planarity of the π-system. For instance, the conceptual insertion of a carbon atom, in the form of a carbonyl or methylene (B1212753) group, into a PBI core creates dinaphthotropone bisimide (DNTrBI) and dinaphthocycloheptatriene bisimide (DNCHepBI), respectively. These molecules adopt non-planar structures due to the presence of a seven-membered ring. Similarly, the insertion of a nitrogen or sulfur atom into the PBI core yields non-planar dinaphthoazepine bisimides (DNABIs) and dinaphthothiepine bisimides (DNTBIs), which exhibit increased solubility in common organic solvents. These non-planar structures often exhibit unique reactivity; for example, the methylene-inserted PBI was susceptible to deprotonation and subsequent redox-induced reversible C-C bond formation. While these non-planar designs can improve solubility and introduce novel functionalities, they can also lead to nonradiative decay pathways, as seen in the carbonyl-inserted PBI which immediately underwent intersystem crossing in its excited state.

Table 3: Comparison of PBI Molecular Topologies

| Topology | Synthetic Strategy | Key Structural Feature | Impact on Properties | Example Compound |

|---|---|---|---|---|

| Planar | Standard condensation of perylene tetracarboxylic dianhydride with amines. researchgate.net | Flat, rigid aromatic core. | Strong π-π stacking, high charge mobility, but often low solubility and ACQ. researchgate.net | N,N'-Dialkyl PBI |

| Bent | Double sulfur-extrusion from tethered precursors. nih.govuni-konstanz.de | Curved PBI backbone with controlled bending angle. | Red-shifted absorption/emission, high fluorescence quantum yields maintained. | PBIphanes (5a-5c) nih.govuni-konstanz.de |

| Non-Planar | Insertion of atoms (C, N, S) into the perylene core. | Distorted, twisted, or saddle-shaped π-system. | Increased solubility, unique reactivity, but can introduce non-emissive decay pathways. | DNTrBI, DNCHepBI, DNABI |

Fundamental Electronic Structure and Advanced Photophysical Processes in Extended Pbis

Electronic Band Structure and Frontier Molecular Orbitals (FMOs)

The electronic behavior of organic semiconductors like extended PBIs is governed by the energy and distribution of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's optical and electronic characteristics. libretexts.orgresearchgate.net

Extending the π-conjugation of the PBI core is a well-established method for tuning the HOMO-LUMO gap (Egap). nih.gov In a conjugated system, the π electrons are not confined to a single bond or atom but are delocalized across a series of connected p-orbitals. wikipedia.orglibretexts.org As the size of this conjugated system increases, the energy levels of the molecular orbitals become more closely spaced. Specifically, the energy of the HOMO is raised, and the energy of the LUMO is lowered, resulting in a smaller HOMO-LUMO gap. researchgate.net This phenomenon is attributed to the increased delocalization of π-electrons, which stabilizes the molecule and reduces the energy required for electronic excitation. nih.gov

For instance, theoretical studies on a series of donor-π-acceptor-π-donor (D-π-A-π-D) compounds based on PDI cores have shown that extending the π-system significantly impacts the FMO energies. nih.govresearchgate.net This narrowing of the energy gap typically leads to a red-shift in the material's absorption and emission spectra, as less energy is needed to promote an electron from the HOMO to the LUMO. bit.edu.cn The ability to precisely control the HOMO-LUMO gap through π-extension is crucial for designing materials with specific light-absorbing properties for applications like organic solar cells and photodetectors.

| PBI Derivative Type | Effect of π-Extension | Impact on HOMO Level | Impact on LUMO Level | Resulting HOMO-LUMO Gap (Egap) |

|---|---|---|---|---|

| Core-Extended PBIs | Annulation of aromatic rings to the perylene (B46583) core | Raises energy level | Lowers energy level | Decreased |

| D-π-A-π-D type PBIs | Lengthening the π-bridge between donor and acceptor | Generally raised | Generally lowered | Decreased |

The redox potential is a measure of a compound's affinity for electrons, indicating its tendency to be oxidized or reduced. nih.govyoutube.com Perylenebisimides are renowned for their excellent electron-accepting capabilities, a property directly related to their low-lying LUMO energy levels. Extending the π-system further enhances these properties by stabilizing the reduced species (anions and dianions).

Cyclic voltammetry is a common technique used to measure the redox potentials of these molecules. The first reduction potential (Ered1) corresponds to the energy required to add one electron to the LUMO, forming a radical anion. A less negative (or more positive) reduction potential signifies a stronger electron acceptor. nih.gov Studies on various π-extended PDI derivatives consistently show that increasing the conjugation length makes the reduction potentials less negative, indicating an enhanced ability to accept electrons. nih.gov This is because the extended π-system can more effectively delocalize the negative charge of the added electron, thereby stabilizing the resulting anion. For example, phthalimide-fused phenanthrenone (B8515091) derivatives, which feature an extended π-framework, have been shown through theoretical calculations to possess lower LUMO energy levels compared to standard PDI, suggesting enhanced electron-accepting properties. acs.org This tunability of redox potentials is vital for aligning energy levels in organic electronic devices to ensure efficient charge transfer between donor and acceptor materials. mdpi.comnih.gov

| Compound | Modification | First Reduction Potential (Ered1 vs. Fc/Fc+) | Electron-Accepting Capability |

|---|---|---|---|

| NDI-1 (Naphthalene Diimide based) | Triphenylamine donors | -1.22 V | High |

| NDI-2 (Naphthalene Diimide based) | Phenylcarbazole donors | -1.19 V | Very High |

| PDI-1 (Perylene Diimide based) | Triphenylamine donors | -1.04 V | Excellent |

| PDI-2 (Perylene Diimide based) | Phenylcarbazole donors | -1.02 V | Excellent |

*Data adapted from studies on D-π-A-π-D type semiconductors.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEp4Eub1Xl-lL_CODMLZk9M8MmOevaD06jZ2r_MojKYo-lsGCxz0EhWbvqyfxBdvuJW26YsF0FeHS1eEaEWBeibiywGAWsq0qkROyKt1AODLGZipYAHA2fAZ_9lQHcqIUc1mDF5bxKUSzuFAq9sTU3BfhbyiGUDemLjx2Y3xboWzGAF8g4BZHjGenxpA8jRpf3J700RSGZjY3Stmjq8DbBbyw2UEfa1ynEeAbzpNr_hmQUIEJMVjFChL0xI-fW84Rw-cmyDVa6ZcTtH4Vc4LZHAOfeVGpB7FmiDhxzmEyF8KcZ_yvmDyq0BUWVuUxcTS0W_Xd9KQ0agvKgWgOlVct0RBpkKXBnzCa4U2unB5Wi)] NDI derivatives are included for comparison to show the effect of the core system.*Exciton (B1674681) Dynamics and Energy Transfer Mechanisms

Upon photoexcitation, PBI molecules enter a complex landscape of excited states where the primary species, the exciton, undergoes various dynamic processes. In extended and aggregated PBI systems, these dynamics are dominated by the interplay between exciton delocalization, localization, and interactions with the molecular framework.

In π-stacked aggregates of extended PBIs, the electronic coupling between adjacent molecules allows the initially formed exciton to be delocalized over multiple chromophores. nih.govresearchgate.netrsc.org This delocalized state is often referred to as a Frenkel exciton. However, this delocalization is typically short-lived. Ultrafast spectroscopic studies have revealed that the delocalized Frenkel exciton rapidly localizes onto a smaller domain, often a pair of molecules, within hundreds of femtoseconds. nih.govnih.gov

In a well-defined quadruple π-stack of PBI molecules, for instance, an initially coherent Frenkel exciton delocalized over all four units was observed to lose its coherence and relax into a localized state in approximately 200 femtoseconds. nih.gov Theoretical simulations support this, showing a dynamic process of ultrafast localization (~10 fs), delocalization (~60 fs), and subsequent re-localization (~200 fs). nih.gov This localization process is often a precursor to the formation of lower-energy trap states, such as excimers. researchgate.netrsc.orgresearchgate.net

The electronic states of molecules are not independent of their nuclear geometry; they are coupled to molecular vibrations. This exciton-vibration, or vibronic, coupling plays a crucial role in the photophysics of PBI aggregates. nih.gov It governs the rates of energy relaxation and can drive processes like exciton self-trapping and localization. nih.gov In PBI systems, the most significant vibronic interactions often involve specific vibrational modes, such as the out-of-plane modes between stacked PBI units and the C-C stretching modes of the aromatic core. nih.govnih.gov

An excimer is an "excited dimer" that forms when an excited molecule interacts with an identical ground-state molecule. ossila.comyoutube.com In π-stacked PDI systems, excimer formation is a common and critical relaxation pathway. nih.govresearchgate.net Following initial excitation and exciton localization, significant structural rearrangement between two adjacent PBI molecules can occur, leading to a stabilized, lower-energy excimer state. nih.govrsc.org This state is characterized by a broad, featureless, and red-shifted emission compared to the monomer. ossila.com

The kinetics of excimer formation in extended PBIs are extremely fast, typically occurring on the sub-picosecond to few-picosecond timescale. nih.govresearchgate.net For example, in a cofacial PDI dimer, the excimer state was found to form in approximately 2 picoseconds, while a slip-stacked dimer showed a slower formation time of around 12 picoseconds due to weaker electronic coupling. rsc.org In larger helical PBI aggregates, the exciton relaxes into an excimeric trap state within about 50 picoseconds. researchgate.netrsc.org This process is often viewed as an energy loss pathway in photovoltaic devices, as the excimer is a trap state that hinders efficient charge separation. nih.gov An exciplex, or "excited complex," forms similarly but between two different types of molecules (e.g., a donor and an acceptor). ossila.com The dynamics of exciplex formation are also governed by diffusion and intermolecular geometry, representing a key step in charge transfer processes. ossila.comyoutube.com

| PBI System | Process | Characteristic Timescale | Reference Finding |

|---|---|---|---|

| PBI Quadruple π-Stack | Exciton Localization | ~200 fs | Initial delocalized Frenkel exciton relaxes to a localized state. nih.gov |

| Cofacial PDI Dimer | Excimer Formation | ~2 ps | Rapid formation of a low-energy excimer state. rsc.org |

| Slip-Stacked PDI Dimer | Excimer Formation | ~12 ps | Slower formation due to decreased electronic coupling. rsc.org |

| Large Helical PBI Aggregates | Excimer Trap Formation | ~50 ps | Relaxation into a final excimer trap state. researchgate.netrsc.org |

Excitation Energy Transfer (EET) Processes within Aggregates

Excitation energy transfer (EET) within molecular aggregates of perylenebisimides (PBIs) is a critical process for applications in artificial light harvesting and organic photovoltaics. aip.org The dynamics of EET are intricately linked to the role of intramolecular vibrations, which can modulate both the efficiency and the timescales of energy transfer. aip.orgdigitellinc.com Theoretical investigations using numerically exact methods, such as those employing a Frenkel exciton Hamiltonian, have been instrumental in understanding these complex dynamics in PBI J-aggregates. aip.orgnih.gov

In some PBI systems, such as a five-chromophore perylene array, EET competes with other processes like excimer formation. laszlofrazer.com In a specially designed pentamer, rapid Förster Resonance Energy Transfer (FRET) from a donor to an acceptor was found to outpace excimer formation, thereby preventing energy trapping that would otherwise reduce fluorescence. laszlofrazer.com This highlights how strategic molecular design can control the dominant energy transfer pathway. laszlofrazer.com

Charge Carrier Generation and Transport Mechanisms

Perylene diimide (PDI) derivatives are a significant class of n-type organic semiconductors, valued for their high charge carrier mobilities and stability. rsc.org The transport of charge carriers in these materials primarily occurs through an intermolecular hopping mechanism, a process fundamentally different from the band transport seen in crystalline inorganic semiconductors. wikipedia.orgmdpi.com This hopping transport is influenced by molecular packing, intermolecular interactions, and structural disorder. rsc.orgwikipedia.orgacs.org The efficiency of charge transport can be exceptionally high, with mobilities measured in excess of 0.1 cm² V⁻¹ s⁻¹ in the liquid crystalline phase and 0.2 cm² V⁻¹ s⁻¹ in the crystalline phase for some derivatives. acs.org Techniques like pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) are used to determine these trap-free mobility values in well-organized domains. acs.org

The molecular architecture plays a crucial role in determining transport properties. For instance, S-heterocyclic annulated PDIs with dendronized substituents have shown charge carrier mobilities of 3.5 × 10⁻³ cm² V⁻¹ s⁻¹ in the crystalline state. nih.gov The presence of ions and solvent molecules, such as in electrochemical environments, can also impact charge carrier dynamics by stabilizing separated charges and slightly increasing carrier yield, lifetime, and mobility. confex.com Theoretical models, including the Marcus-Levich-Jortner formalism and kinetic Monte Carlo schemes, are employed to understand the relationship between molecular structure and charge mobility, accounting for factors like charge transfer rate constants and the effects of core twisting. rsc.orgacs.org

Photoinduced Charge Separation and Transfer Dynamics

Photoinduced charge separation is the initial step in converting light into electrical energy, and extended PBIs are excellent platforms for studying these dynamics. A common mechanism observed is symmetry-breaking charge separation, where an electron is transferred between two identical PBI molecules following photoexcitation of one of them. acs.orgnih.gov This process can be remarkably fast. In a rigidly linked PDI molecular triangle, photoexcitation leads to the formation of a PDI⁺•–PDI⁻• state in just 12.0 ± 0.2 picoseconds (ps). acs.org This is followed by charge recombination (CR) to the ground state over a much longer timescale of 1.12 ± 0.01 nanoseconds (ns). acs.org

The dynamics can be precisely controlled through molecular architecture. In rotaxane systems, where PDI units are mechanically interlocked with other molecules, the pathways for electron donation can be selectively engineered. nih.govbirmingham.ac.uk For example, in a [PDI-(P5A)₂]²⁺ rotaxane, partial charge separation occurs in 9 ps to form a PDI•⁻ species, which then recombines in 180 ps. nih.gov By introducing an additional macrocycle, as in [PDI-BN38C10-(P5A)₂]²⁺, charge separation becomes much faster (<1 ps) with a recombination lifetime of 90 ps. nih.gov

A novel charge transfer pathway, termed 'through-stack' charge hopping, has been identified in donor-bridge-acceptor PBI arrays. researchgate.net In these systems, pronounced π-orbital overlap within the PBI stack facilitates efficient, wire-like charge hopping. researchgate.net In some fully conjugated donor-acceptor systems, such as a phthalocyanine–perylenebenzimidazole dyad, the resulting charge-separated state can be extraordinarily long-lived, reaching up to 0.26 milliseconds, due to a combination of fast charge separation and a low energy of the charge-separated state. rsc.org

Role of Intermolecular Interactions in Charge Hopping

In PBI-based materials, charge transport is governed by the hopping of charge carriers between adjacent molecules, a process that is critically dependent on intermolecular interactions and the resulting molecular packing. rsc.orgacs.org The specific arrangement of molecules, whether in "brick," "herringbone," or face-to-face π-stacked motifs, directly influences the electronic coupling (transfer integrals) between them and thus dictates the efficiency and dimensionality of charge transport. rsc.orgrsc.org Theoretical studies have established a close relationship between the intermolecular interaction energy and the transfer integral, which is a key parameter in determining charge mobility. rsc.org

The chemical structure of the PBI, particularly the substituents on the imide nitrogen and at the bay positions of the perylene core, strongly modulates these intermolecular forces. rsc.org For example, the introduction of alkylester side chains can enhance solubility while maintaining favorable packing for charge transport. researchgate.net The position of functional groups can influence dipole-dipole interactions, which in turn affect the stacking of the PDI cores. researchgate.net In some cases, specific structural features can hinder transport; core-twisted PBIs, for instance, can suffer from "dimer trapping," where the presence of both enantiomers in a crystal creates energy traps that limit charge mobility. acs.org

Hydrophobicity can also be used to tune intermolecular interactions in solution, switching the system between intramolecular and intermolecular excited-state pathways, such as the formation of different excimer states. mdpi.com At the interface between different materials, van der Waals (vdW) interactions are crucial in determining the molecular orientation, which governs the efficiency of charge transfer. nih.gov Optimized molecular arrangements that maximize attractive vdW forces can enhance electronic coupling and improve charge transfer kinetics at these interfaces. nih.govrsc.org

Light-Matter Interaction and Emission Mechanisms

Absorption and Emission Band Shifts upon Aggregation (H- and J-type)

The aggregation of PBI molecules leads to significant changes in their absorption and emission spectra, which are explained by exciton theory. nih.govresearchgate.net Depending on the geometric arrangement of the molecules, two primary types of aggregates are formed: H-aggregates and J-aggregates. nih.gov

H-aggregates typically form in a "sandwich-like" or cofacial π-stacking arrangement. researchgate.netresearchgate.net This geometry results in a positive excitonic coupling, causing the main absorption band to shift to higher energy (a blue-shift or hypsochromic shift) compared to the monomer. researchgate.netacs.org H-aggregates are often characterized by fluorescence quenching, meaning they are weakly emissive or non-emissive. researchgate.net However, emissive H-aggregates have been reported, particularly when rotational displacement between the stacked PBI cores reduces the complete overlap of the chromophores. researchgate.net

J-aggregates, conversely, are formed from a "head-to-tail" arrangement of molecules. researchgate.net This leads to a negative excitonic coupling, resulting in a red-shifted (bathochromic) and often narrowed absorption band. nih.gov A key characteristic of J-aggregates is their strong, near-resonant fluorescence. researchgate.net

In certain systems, the interplay between long-range Coulombic coupling and short-range charge-transfer-mediated coupling can be precisely controlled. researchgate.netnih.gov This has led to the development of "null-coupled" PBI π-stacks, which are engineered to have negligible total exciton coupling, resulting in monomer-like absorption and emission features even in a tightly packed state. researchgate.net

Non-Radiative Decay Pathways and Intersystem Crossing

Besides fluorescence, photoexcited PBI molecules can relax to the ground state through non-radiative decay pathways, which include internal conversion (IC) and intersystem crossing (ISC). researchgate.netosti.gov ISC is a spin-forbidden transition from a singlet excited state (S₁) to a triplet excited state (T₁), a process crucial for applications that utilize triplet excitons. rsc.org In standard PBIs, ISC is generally inefficient. However, specific molecular design strategies have been developed to significantly enhance the rate of ISC. rsc.orgnih.govacs.org

One effective strategy is the introduction of heavy atoms into the PBI core, which increases spin-orbit coupling (SOC), a primary driver of ISC. rsc.org Annulation of the PBI core with selenium (Se-PBI) or sulfur (S-PBI) has been shown to induce ultrafast ISC. acs.org Se-PBI, in particular, exhibits a near-quantitative triplet quantum yield (ΦT) of 94 ± 1%. acs.org Similarly, bromine substitution on a nitrogen-annulated PBI (Br-NPBI) enhances the ISC rate to 1.97 × 10¹⁰ s⁻¹ and boosts the triplet yield to 95.2 ± 4.6%, compared to 18.7 ± 2.3% for the non-brominated analogue (NPBI). rsc.org

Other strategies to promote ISC include inducing a twisted or helical conformation in the PBI core and nitrogen annulation, which can tune the energy levels to create near-degeneracy between the S₁ and T₁ states, facilitating the spin-flipping transition. rsc.orgnih.govrsc.org The combination of a twisted molecular conformation and selenium annulation in helical PDI dimers has proven to be a highly efficient strategy for promoting ISC. nih.gov

Circularly Polarized Luminescence (CPL) Mechanisms

Circularly Polarized Luminescence (CPL) is an emission phenomenon analogous to Circular Dichroism (CD), but it provides information about the chiral characteristics of a molecule's excited state rather than its ground state. youtube.com CPL refers to the differential emission of left- and right-handed circularly polarized light by a chiral luminescent molecule. youtube.com The primary parameter used to quantify CPL is the luminescence dissymmetry factor (g_lum), which is defined as g_lum = 2 * (I_L - I_R) / (I_L + I_R), where I_L and I_R are the intensities of the left- and right-handed circularly polarized light, respectively. mdpi.com For practical applications, achieving high dissymmetry factors is a key objective. nih.gov

In perylenebisimides (PBIs) with extended π-systems, the generation of CPL is contingent on the introduction of chirality into the molecule. There are three primary strategies to achieve this: inducing a twist in the PDI core, attaching chiral substituents, or co-assembling achiral PBIs with chiral guest molecules. researchgate.net Functionalization at the bay positions (1,6,7,12) of the perylene core can cause a significant twist in the aromatic plane, leading to atropisomers that are chiral and capable of exhibiting CPL. nih.govacs.org

The mechanisms of CPL in extended PBIs are often intricately linked to their self-assembly properties. While individual chiral PBI molecules (monomers) in solution may exhibit CPL, a significant enhancement of the dissymmetry factor is frequently observed upon aggregation. nih.govnih.gov This amplification is attributed to excitonic coupling between the chiral chromophores within a well-ordered supramolecular structure. nih.govnih.gov The formation of helical aggregates through π-π stacking interactions can lead to a large enhancement in the dissymmetry of the CPL. nih.gov The nature of the solvent and external stimuli like temperature and ultrasound can influence the helicity and packing of these supramolecular assemblies, thereby allowing for the tuning of their chiroptical properties. nih.gov

Recent research has focused on designing novel PBI architectures to optimize CPL performance. For instance, creating chirally locked bis-perylene diimide macrocycles provides a preorganized chiral framework that promotes strong and persistent CPL signals. nih.govacs.org Another approach involves the synthesis of PDI-embedded double helicenes, which combine chirality with molecular entanglement, leading to high dissymmetry factors. acs.org Furthermore, the development of PBI derivatives that exhibit aggregation-induced-enhanced CPL in the solid state is a promising avenue for applications in electroluminescent sensing devices. rsc.org Some systems have even successfully combined two-photon absorption (TPA) with CPL, opening up possibilities for upconverted CPL. frontiersin.org

The table below presents research findings on various extended PBI systems, detailing their photophysical properties related to circularly polarized luminescence.

| Compound/System | Key Features | g_lum | Quantum Yield (Φ_F) | Emission Wavelength (λ_em) | Reference |

| (R,R)-BPP / (S,S)-BPP in KBr pellet | Aggregation-induced-enhanced CPL in solid state | up to 2.4 x 10⁻³ | up to 0.43 | Not specified | rsc.org |

| d/l-PDI aggregates | Self-assembly of enantiomers incorporating d/l-alanine | up to 0.02 | Not specified | Orange-red emission | nih.govresearchgate.net |

| Chiral bichromophoric PBI aggregates | Enhanced dissymmetry in self-assembled structures | Enhanced in aggregated state | Not specified | Not specified | nih.gov |

| Bis-perylenediimide cyclohexane (B81311) derivative | Combines CPL and Two-Photon Absorption (TPA) | ~10⁻³ | Not specified | Not specified | frontiersin.org |

| Quaterrylene diimide enantiomers (Q6H) | Extended π-system for NIR CPL | Not specified | Not specified | 600-800 nm | researchgate.net |

| Tetraindole-fused PDI double-heterohelicene | Broadband CPL detection | up to +0.057 | Not specified | NIR region | nih.gov |

Supramolecular Self Assembly and Ordered Nanostructure Formation

Driving Forces for Self-Assembly

The self-assembly of PBI molecules with extended π-systems is propelled by a combination of non-covalent forces. The nature and magnitude of these interactions govern the molecular packing and, in turn, the electronic and optical behaviors of the nanostructures formed.

The predominant force steering the self-assembly of PBIs with extended π-systems is the robust π-π stacking interaction between the electron-deficient perylene (B46583) cores. researchgate.net This interaction facilitates a face-to-face arrangement of the aromatic backbones, culminating in the formation of columnar structures. A key feature of this stacking is a slight longitudinal displacement between adjacent PBI units, a configuration that optimizes attractive forces while minimizing steric repulsion. This slipped-parallel packing fosters significant electronic coupling between molecules along the stacking axis, a critical factor for efficient charge transport. The extension of the π-system amplifies these interactions by enlarging the surface area available for stacking and altering the core's electronic properties, resulting in more stable assemblies.

Beyond π-π stacking, hydrogen bonding networks can impart directional control over the self-assembly process. researchgate.net By strategically functionalizing the imide positions or the periphery of the PBI core with groups capable of forming hydrogen bonds, an additional layer of control over the supramolecular architecture can be introduced. For instance, the incorporation of amide or urea (B33335) moieties can promote the formation of intermolecular hydrogen bonds that either reinforce the columnar stacks or interconnect adjacent stacks, leading to the creation of higher-order structures such as nanofibers and ribbons. The directionality and specificity inherent to hydrogen bonds make them an effective tool for engineering intricate and well-defined nanostructures.

While individually weaker than π-π stacking and hydrogen bonding, van der Waals forces become collectively significant, especially when long alkyl or alkoxy side chains are appended to the PBI core. These side chains, often added to enhance solubility, can interdigitate and participate in van der Waals interactions, lending extra stability to the self-assembled structures. In aqueous media, hydrophobic interactions also assume a vital role. The hydrophobic PBI cores and any associated alkyl side chains tend to aggregate to reduce their contact with water, thereby driving the self-assembly process and facilitating the formation of well-defined nanostructures in polar solvents.

Control and Modulation of Self-Assembly Pathways

The capacity to direct and modify the self-assembly pathways of extended PBI systems is fundamental to tailoring the properties of the resulting nanostructures for targeted applications. By carefully adjusting external factors, it is possible to guide the assembly process toward desired morphologies and functionalities.

The selection of the solvent and the concentration of the PBI solution are critical variables that have a profound impact on the self-assembly process. The solubility of a PBI derivative in a particular solvent dictates the initial state of the molecules (i.e., whether they are molecularly dissolved or pre-aggregated). In a "good" solvent, where the PBI is well-solvated, self-assembly is typically triggered by a change in conditions, such as a decrease in temperature or the introduction of a "poor" solvent. This process is often characterized by a cooperative nucleation-elongation mechanism, wherein the formation of a critical nucleus is succeeded by rapid one-dimensional growth.

The concentration of the PBI solution also plays a pivotal role. Below a specific critical aggregation concentration, the molecules persist in a monomeric state. Above this threshold, self-assembly into well-defined nanostructures ensues. The final morphology of the aggregates can also be dependent on concentration. For example, at lower concentrations, nanofibers may form, whereas at higher concentrations, these fibers can further organize into larger bundles or gels. The polarity of the solvent and its capacity to form hydrogen bonds can also influence the strength of intermolecular interactions, thereby affecting the stability and morphology of the final aggregates.

Hierarchical Organization and Morphology Development

The initial self-assembly of PBI molecules into primary aggregates like dimers and oligomers serves as the foundation for the development of larger, hierarchical nanostructures with distinct morphologies.

The first step in the self-assembly of many PBI derivatives in solution is the formation of dimers. The aggregation behavior of a PBI dye with a solubilizing dialkoxybenzyl group and a bulky 2,5-di-tert-butylphenyl substituent was studied in chloroform/methylcyclohexane (B89554) mixtures. researchgate.net In the presence of sufficient chloroform, the exclusive formation of π-stacked dimers was confirmed by NMR and UV/Vis spectroscopy. researchgate.net As the amount of the non-solvating methylcyclohexane increases, these dimers undergo further growth into larger, extended aggregates. researchgate.net A structural model for these larger aggregates, derived from single-crystal analysis of a related PBI, suggests they are composed of well-defined π–π-stacked dimer entities. researchgate.net

The specific nature of the dimerization can be highly dependent on the molecular structure. A chirally locked bis-perylene diimide macrocycle demonstrates a hierarchical self-assembly process starting with the formation of a homochiral, face-to-face H-type dimer on its sterically less hindered interior faces. acs.org This is followed by the formation of heterochiral, slipped-stack J-type dimers and eventually extended J-type aggregates on the exterior faces. acs.org Similarly, triply linked PBI dimers have been synthesized and are noted for their dense packing structures. chemistryviews.org

The inherent planarity and strong π-stacking tendency of the PBI core favor the formation of one-dimensional (1D) structures. Exceptionally long nanofibers, reaching the millimeter regime, have been generated through the co-aggregation of a melamine-appended PBI with a substituted cyanurate. nih.gov These components co-assemble in a 1:2 ratio, forming hydrogen-bonded polymeric chains along the long axis of the nanofiber, which then stack along the short axis. nih.gov These nanofibers exhibit significant electronic properties, with intrinsic 1D electron mobilities measured up to 0.6 cm² V⁻¹ s⁻¹. nih.gov

PBI derivatives can also organize into more complex columnar liquid crystalline phases. nih.gov Dendronized PBIs, for example, have been shown to self-assemble into intricate helical columns. acs.org Depending on the length of the linker between the PBI core and the dendron, these systems form various columnar arrays, including 2D-hexagonal phases at high temperatures and 3D orthorhombic or monoclinic phases at lower temperatures. acs.org In some cases, the basic repeating unit is a tetramer, while in others, a 2₁ helical repeat of single molecules is observed, leading to extended π-stacking. acs.org Other PBI derivatives have been shown to form columnar structures that can be further organized into hierarchical spheres and periodic arrays. acs.orgnih.gov

| PBI System | Morphology | Key Structural Feature | Notable Property |

| Melamine-appended PBI + Cyanurate | Millimeter-long nanofibers. nih.gov | Hydrogen-bonded polymeric chains. nih.gov | 1D electron mobility up to 0.6 cm² V⁻¹ s⁻¹. nih.gov |

| Dendronized PBI | Complex helical columns. acs.org | Orthorhombic or monoclinic 3D arrays. acs.org | Extended π-stacking in monoclinic phase. acs.org |

| Unspecified PBI dye | Columnar nanoaggregates. nih.gov | Liquid crystalline mesophases. nih.gov | Striking photoluminescence. nih.gov |

The properties of PBI-based materials in solid-state devices are critically dependent on their organization in thin films, including molecular packing and morphology. Thermal processing of PBI solutions prior to or during film deposition can significantly influence these characteristics. For amino acid-appended PBIs, the thermal history of the solution affects the resulting film's properties when used as an electron transport layer (ETL) in perovskite solar cells. bohrium.com Specifically, applying heat-cool cycles to the PBI solution before deposition was shown to reduce the series resistance of the final device from 6.33 to 4.40 Ω∙cm², leading to enhanced efficiency. bohrium.com This improvement is attributed to changes in the self-assembled structures within the solution—heating increases fiber flexibility, while cooling promotes the formation of spherical aggregates—which translates to altered film morphology and electronic performance. bohrium.com Conjugated, triply linked PBI dimers are noted for their dense packing structure in the solid state, which contributes to their high air stability and performance as n-type transistors. chemistryviews.org

Table of Compounds

| Abbreviation/Name | Full Name |

| PBI | Perylenebisimide |

| PDI | Perylenediimide |

| PBI-4 | Perylene bisimide organogelator molecule |

| Z-PDI 1 | Z-shaped perylenediimide |

| PDI-DA | Perylene diimide-diacetylene conjugate |

| diPBI | Perylene-3,4:9,10-tetracarboxylic acid bisimide dimer |

| OEG | Oligo(ethyleneglycol) |

Chiral Self-Assembly and Supramolecular Chiralitynih.govnih.gov

The introduction of chirality into perylenebisimide (PBI) systems with extended π-cores has opened up new avenues for the development of advanced chiroptical materials. The transfer of chirality from the molecular level to the supramolecular level allows for the formation of highly ordered, helical nanostructures with significant circular dichroism (CD) and circularly polarized luminescence (CPL). The extension of the π-system, typically through substitution at the bay positions (1, 6, 7, and 12), is a key strategy that not only tunes the electronic and optical properties but also profoundly influences the chiral self-assembly process.

The origin of chirality in these extended PBI systems can be twofold. Firstly, the introduction of bulky substituents at the bay-area of the perylene core induces a significant twist in the aromatic plane, leading to atropisomerism and the formation of stable P (plus) and M (minus) helicenes. acs.orgnih.gov This inherent chirality of the core-twisted PBI can then be transmitted and amplified during self-assembly. Secondly, chirality can be introduced by attaching chiral moieties, such as amino acids or sugars, to the imide positions or the bay region of the PBI. nih.govacs.org These chiral pendants can effectively steer the self-assembly of the PBI units into a preferred handedness.

The process of chiral self-assembly is driven by a combination of non-covalent interactions, with π-π stacking between the extended aromatic cores being the primary driving force. nih.gov The geometry of the resulting aggregates, whether they are H-type (face-to-face) or J-type (slipped-stack), is highly dependent on the nature and position of the substituents on the PBI core. acs.org For instance, 1,7-disubstituted PBIs have been shown to form H-type dimers which then proceed to form extended J-type aggregates. acs.org The steric hindrance and potential for hydrogen bonding introduced by the substituents also play a crucial role in directing the formation of specific chiral nanostructures.

The supramolecular chirality of these assemblies is typically characterized by CD and CPL spectroscopy. The appearance of strong bisignated CD signals (Cotton effects) is a hallmark of the formation of helical structures. The anisotropy factor (g_lum), a measure of the CPL intensity, can be significantly amplified in the aggregated state compared to the monomeric species, highlighting the cooperative nature of the chiral self-assembly. nih.gov Research has demonstrated that even subtle changes to the molecular structure, such as the type of halogen atom at the bay position, can have a significant impact on the resulting supramolecular chirality and the optoelectronic properties of the self-assembled nanomaterials. researchgate.net

Recent studies have explored the intricate relationship between the molecular design of core-extended PBIs and the resulting supramolecular chirality. For example, the synthesis of chirally locked bis-PBI macrocycles has provided a unique platform to study the fundamentals of chiral π-π stacking. acs.org These macrocycles, with their pre-organized chiral framework, have been shown to facilitate strong CPL signals. acs.orgnih.gov Furthermore, the use of oligopeptide-substituted PBIs has led to the formation of well-defined nanofibrils with giant VCD signals, offering a model system to understand the structural parameters that govern VCD intensity and sign. nih.gov

The following tables summarize key research findings on the chiral self-assembly of various PBIs with extended π-systems.

Table 1: Chiral Self-Assembly of Bay-Substituted Perylenebisimides

| PBI Derivative | Chiral Moiety/Origin | Key Findings | Observed Supramolecular Structure | Spectroscopic Signature | Ref. |

|---|---|---|---|---|---|

| (R)-CN-CPDI-Ph | Chiral alkyl chain at imide position and CN at bay position | Bay substitution with CN enhances electron injectability and structural order. | 1D Nanomaterials | High electron mobility (0.17 cm² V⁻¹ s⁻¹) and enhanced photoresponsivity. | researchgate.net |

| (R)-2Br-CPDI-Ph | Chiral alkyl chain at imide position and Br at bay position | Bay substitution influences self-assembly and optoelectronic properties. | 1D Nanomaterials | Lower photoresponsivity compared to CN-substituted derivative. | researchgate.net |

| (R)-2F-CPDI-Ph | Chiral alkyl chain at imide position and F at bay position | Demonstrates the tunability of properties through bay-functionalization. | 1D Nanomaterials | Lower photoresponsivity compared to CN-substituted derivative. | researchgate.net |

| 1,7-strapped mono-PDI macrocycle | Atropisomerism from core twisting | Exhibits a preference for homochiral dimerization. | H-type dimers | - | acs.orgnih.gov |

Table 2: Chiral Self-Assembly of Perylenebisimides with Chiral Pendants

| PBI Derivative | Chiral Moiety | Solvent/Conditions | Key Findings | Observed Supramolecular Structure | Spectroscopic Signature | Ref. |

|---|---|---|---|---|---|---|

| d/l-PDI | d/l-alanine | Chloroform/Methanol (99 vol%) | Self-assembly in the aggregate state induces chirality. | Aggregates | Mirror-image Cotton effects and CPL emission (g_lum up to 0.02). | nih.gov |

| Lactose-functionalized PBI | d-lactose | - | Chiral d-lactose moieties induce right-handed supramolecular stacking. | Multivalent glycoclusters | Specific binding with PNA lectin. | acs.org |

Table 3: Compound Names

| Abbreviation/Name | Full Compound Name |

|---|---|

| PBI | Perylenebisimide / Perylene diimide |

| (R)-CN-CPDI-Ph | Perylene diimide with a chiral (R)-alkyl chain at the imide position, a phenyl group, and a cyano (CN) group at the bay position |

| (R)-2Br-CPDI-Ph | Perylene diimide with a chiral (R)-alkyl chain at the imide position, a phenyl group, and two bromine (Br) atoms at the bay positions |

| (R)-2F-CPDI-Ph | Perylene diimide with a chiral (R)-alkyl chain at the imide position, a phenyl group, and two fluorine (F) atoms at the bay positions |

Computational and Theoretical Frameworks for Extended Pbis

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful methods for investigating the electronic ground and excited states of π-conjugated systems like extended PBIs. asianpubs.orgnih.govrsc.org These approaches offer a balance between computational cost and accuracy, making them suitable for studying the relatively large molecular structures of PBI derivatives. nih.govrsc.org By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties before a compound is ever synthesized. youtube.com

A primary application of DFT is the prediction of the electronic structure of PBI derivatives. asianpubs.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate the electrochemical properties and the electronic band gap of these materials. asianpubs.orgacs.org Substituents on the PBI core, particularly in the bay positions, can significantly alter these energy levels; for instance, replacing bromine atoms with phenoxy groups has been shown to increase the LUMO energy level. asianpubs.org These theoretical predictions often match well with experimental data from techniques like cyclic voltammetry. acs.org

TD-DFT is employed to simulate electronic absorption and emission spectra, providing insights into the optical properties of extended PBIs. nih.gov The method can accurately predict the energies of electronic transitions, such as the S₀→S₁ transition responsible for the primary absorption band. nih.govacs.org Calculations can also elucidate the nature of these transitions, often revealing significant intramolecular charge transfer (ICT) character, especially in asymmetrically substituted or complex PBI systems. acs.orgacs.org For example, TD-DFT calculations have been used to assign the vibrational progression observed in the experimental absorption spectra of PBI monomers to specific breathing modes of the perylene (B46583) core. nih.gov This predictive power allows for the systematic tuning of the optical properties of PBIs for specific applications. ucla.edu

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Calculated Band Gap (eV) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Phthalimide-fused Phenanthrenone (B8515091) (PIP) | B3LYP/6-31G(d) | -6.45 | -2.58 | 3.87 | Serves as a baseline for comparison with its cyano-derivative. | acs.org |

| Dicyano-derivative of PIP (PIPCN) | B3LYP/6-31G(d) | N/A | -3.48 | N/A | The dicyanomethylene group significantly lowers the LUMO level, enhancing electron-accepting capability. | acs.org |

| Perylene Diimide (PDI) (for comparison) | B3LYP/6-31G(d) | N/A | -3.46 | N/A | PIPCN has a LUMO level comparable to or even lower than standard PDI. | acs.org |

| Bay-substituted PBI monomer | TD-DFT | N/A | N/A | N/A | Assigned the S₁←S₀ absorption spectrum and identified the effective vibrational mode (1415 cm⁻¹) as breathing modes of the perylene body. | nih.gov |

DFT is instrumental in understanding the non-covalent interactions that drive the self-assembly and aggregation of PBI molecules. rsc.org By calculating the potential energy surface of a PBI dimer, researchers can identify the most stable geometric arrangements and quantify the binding strength. acs.org These calculations have revealed that the final packing of PBI dyes in the solid state corresponds well with energetically low-lying minima on the potential energy surface, which are governed by a combination of dispersion forces and electrostatic interactions. acs.org

Computational studies can distinguish between different aggregation modes, such as H- and J-aggregation, by analyzing the relative orientation of the molecules in the aggregate. rsc.org For instance, atomistic simulations have shown that some water-soluble PBIs spontaneously form chromonic H-aggregate stacks with a characteristic interparticle twist. worktribe.comresearchgate.net The thermodynamics of aggregation can also be explored; combined computational and experimental approaches have shown that while PBI-Alanine derivatives self-assemble at all pH values, the aggregate size grows upon protonation. rsc.org These models provide a molecular-level rationale for the observed spectroscopic changes upon aggregation. sci-hub.se

The photophysical behavior of PBI aggregates is governed by the interplay of excitonic and charge transfer (CT) states, which can be analyzed in detail using quantum chemical methods. nih.govresearchgate.net When PBI molecules aggregate, their transition dipoles couple, leading to the formation of delocalized excitons. rsc.org The nature of this coupling determines whether the aggregate is H-type (blue-shifted absorption) or J-type (red-shifted absorption). acs.org Theoretical models can calculate the excitonic coupling strength based on dimer geometry, providing a direct link between structure and optical properties. rsc.org

Furthermore, these methods can differentiate between pure excitonic states and those with significant charge transfer character. nih.govunivie.ac.at A CT state involves the transfer of an electron from one molecule to another within the aggregate. The energy and nature of these CT states are critical for applications in organic photovoltaics and electronics. rsc.org For example, time-resolved spectroscopy combined with quantum chemical simulations has revealed that efficient singlet fission in some PBI dimers occurs through a CT-assisted mechanism, which is highly dependent on both molecular structure and the surrounding solvent environment. acs.org

Molecular Dynamics (MD) Simulations

While quantum mechanics is essential for electronic properties, classical Molecular Dynamics (MD) simulations are the preferred tool for studying the large-scale and long-time dynamic processes involved in PBI self-assembly and material formation. nih.gov MD simulates the movement of every atom in a system over time based on a classical force field, allowing researchers to observe the evolution of molecular ensembles. nih.gov